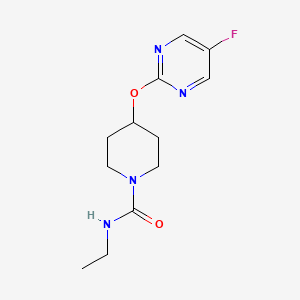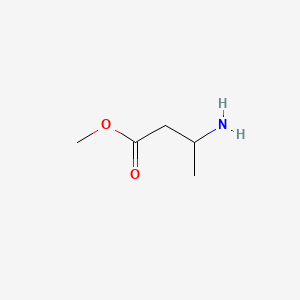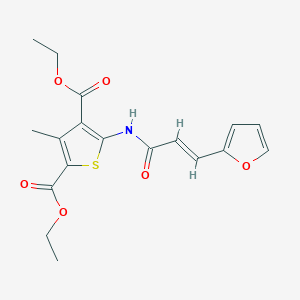
4-Quinolinol, 6-chloro-1,2,3,4-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “4-Quinolinol, 6-chloro-1,2,3,4-tetrahydro-” consists of a quinoline backbone with a hydroxyl group at the 4-position and a chlorine atom at the 6-position . The quinoline moiety is tetrahydrogenated, meaning it has four additional hydrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “4-Quinolinol, 6-chloro-1,2,3,4-tetrahydro-” are not available, 4-Hydroxy-2-quinolones, a related class of compounds, have been the subject of many studies. These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .科学的研究の応用
Molecular Structure and Spectroscopic Characterization
A study conducted by Wazzan, Al-Qurashi, and Faidallah (2016) utilized DFT and TD-DFT/PCM calculations to analyze the molecular structure, spectroscopic characterization, NLO, and NBO analyses of certain quinoline derivatives. This comprehensive analysis aimed to correlate calculated results with experimental findings to understand the biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).
Antiamebic Agents
Bailey et al. (1979) discovered that a series of 1-(dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinols exhibited potent antiamebic effects in an Entamoeba criceti infected hamster model, showcasing their potential for human trials as antiamebic agents (Bailey et al., 1979).
Fungitoxicity
Gershon, Clarke, and Gershon (2001) prepared and tested trichloro-, tribromo-, tetrachloro-, and tetrabromo-8-quinolinols against six fungi, demonstrating their fungitoxic capabilities except against M. cirinelloides (Gershon, Clarke, & Gershon, 2001).
Antiviral Activity
Keyaerts et al. (2004) found chloroquine, a 4-amino-quinoline, to be an effective inhibitor of the SARS-CoV replication in vitro, highlighting the antiviral potential of quinoline derivatives against severe acute respiratory syndrome coronavirus (Keyaerts et al., 2004).
Organic Synthesis
Abass (2000) explored the synthesis of novel 4-pyrazolylquinolinone derivatives from 4-hydrazino-1-methyl-2(1H)quinolinone, contributing to the diversity of organic compounds available for pharmaceutical and chemical research (Abass, 2000).
Photochemical Activities
Ide et al. (1977) studied the photochemical activity of quinoline N-oxide and 2(1H)-quinolinone, leading to the formation of 4-substituted cis-3-ethyl-2-oxo-1,2,3,4-tetrahydro-2-quinoline as a major product, demonstrating the potential of quinoline derivatives in photochemical reactions (Ide et al., 1977).
Safety and Hazards
特性
IUPAC Name |
6-chloro-1,2,3,4-tetrahydroquinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-2,5,9,11-12H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGXTNYVBXBBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C1O)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,2,3,4-tetrahydroquinolin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,7,8-tetrahydro-4H-thieno[2,3-c]azepine](/img/structure/B2695846.png)


![Tert-butyl 4-(6-methyl-2-oxobenzo[D]oxazo L-3(2H)-YL) piperidine-1-carboxylate](/img/structure/B2695855.png)


![2-Benzhydryl-6-tosyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2695861.png)

![1-[3-(2,2-Difluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2695863.png)

![2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride](/img/structure/B2695865.png)

